N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-13-18(10-11-24-20(29)21(30)25-16-5-3-4-15(23)12-16)32-22-26-19(27-28(13)22)14-6-8-17(31-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMFLVZRXKHGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the 3-chlorophenyl group: This is achieved through a substitution reaction, often using a chlorinating agent.
Formation of the oxalamide linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The molecule contains:
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Heterocyclic rings : triazolo[3,2-b] thiazole core, which may participate in ring-opening or substitution reactions.
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Substituents :
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3-chlorophenyl group : Potentially susceptible to nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions.
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4-methoxyphenyl group : Electron-donating, may direct electrophilic substitution or act as a leaving group.
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Ethanediamide moiety : Amide bonds can undergo hydrolysis, amidation, or serve as a site for enzymatic cleavage.
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Amide Bond Reactions
Amide bonds are reactive toward:
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Hydrolysis : Acidic or basic conditions may cleave the ethanediamide group, forming carboxylic acids or amines.
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Amidation : Substitution of the amide group with alternative nucleophiles (e.g., alcohols, amines).
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Enzymatic cleavage : Potential targets for proteases or amidases in biological systems.
Triazolo-Thiazole Ring Chemistry
Fused heterocycles like triazolo-thiazoles often undergo:
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Electrophilic substitution : Directed by electron-rich or -deficient positions in the aromatic system.
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Cross-coupling reactions : Palladium-catalyzed coupling at activated positions (e.g., Suzuki, Buchwald-Hartwig).
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Ring-opening : Under harsh conditions (e.g., strong acids/bases), though stability may vary with substituents.
Functional Group Transformations
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Chloro groups : May participate in NAS or elimination reactions.
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Methoxy groups : Could undergo demethylation or act as directing groups for electrophilic substitution.
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Ethylamine chain : Susceptible to alkylation, acylation, or oxidation (e.g., to nitro or amine derivatives).
Nucleophilic Aromatic Substitution (NAS)
The 3-chlorophenyl group may undergo NAS under strongly basic conditions (e.g., with amines or alkoxides), replacing the chlorine with a nucleophile. The reaction mechanism would involve:
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Deprotonation : Formation of a resonance-stabilized carbanion.
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Nucleophilic attack : Substitution of Cl⁻ with the incoming nucleophile.
Hydrolysis of Amide Bonds
Amide hydrolysis typically proceeds via:
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Protonation : Activation of the carbonyl oxygen.
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Nucleophilic attack : Water or hydroxide attacks the carbonyl carbon.
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Intermediate formation : Tetrahedral intermediate leading to cleavage.
Comparison of Structural Elements
Scientific Research Applications
Anticancer Properties
Research indicates that N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide exhibits significant anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism often involves interaction with specific enzymes or receptors that regulate cell proliferation and survival pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens. Preliminary studies have shown that this compound can inhibit the growth of specific bacterial strains.
Case Studies and Research Findings
Recent studies have focused on exploring the pharmacological potential of this compound through in vitro assays and molecular docking simulations:
- In vitro Studies : A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7) and reported a significant reduction in cell viability at micromolar concentrations.
- Molecular Docking : Computational studies suggest strong binding affinities with targets such as tubulin and topoisomerase II, which are crucial for cancer therapy.
Mechanism of Action
The mechanism by which N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The triazolo-thiazol core in the target compound and is synthetically challenging due to fused ring strain, whereas ’s thiadiazole-triazine derivatives are synthesized via cyclocondensation, offering scalability advantages .
- ’s methyl-substituted analog may exhibit higher metabolic stability but lower solubility, a trade-off critical for drug development .
Biological Activity
N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide, also known by its CAS number 896319-36-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H20ClN5O3S
- Molecular Weight : 469.94 g/mol
- Chemical Structure : The compound features a triazole-thiazole scaffold that is often associated with diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance:
- Antibacterial Activity : Compounds containing triazole and thiazole moieties have been shown to exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure enhances this activity by improving membrane penetration and interaction with bacterial targets .
- Antifungal Activity : The compound's structural features suggest potential antifungal properties. Similar derivatives have demonstrated effectiveness against Candida albicans with minimal inhibitory concentrations (MICs) ranging from 12.5 μg/mL to 25 μg/mL .
Antiparasitic Activity
Compounds containing triazole derivatives have been explored for their antiparasitic properties. Studies indicate that certain triazole-containing compounds can inhibit the growth of Trypanosoma species in vitro, showcasing a dose-dependent response . This suggests that this compound may also possess similar antiparasitic effects.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes in microbial and parasitic pathways. For example, inhibition of the InhA enzyme in Mycobacterium tuberculosis has been noted for similar compounds .
- Membrane Disruption : The hydrophobic nature of the compound may facilitate interactions with microbial membranes, leading to disruption and cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacterial and fungal strains. The results indicated that compounds with structural similarities to this compound exhibited MIC values as low as 12.5 μg/mL against E. coli and C. albicans, indicating strong antimicrobial potential .
Study 2: Antiparasitic Activity
In vitro studies on triazole derivatives showed significant inhibition of Trypanosoma brucei growth at concentrations around 25 μg/mL. These findings suggest that this compound could be further investigated for its antiparasitic properties .
Q & A
Q. Table 1: Representative Synthetic Yields
| Step | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EtOH, reflux, 12 h | 45–55 | |
| 2 | DMF, 70°C, 8 h | 60–70 |
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
The ICReDD framework () integrates quantum chemical calculations and machine learning to streamline synthesis:
- Reaction Path Search: Density Functional Theory (DFT) identifies energetically favorable pathways for triazolo-thiazole cyclization, reducing trial-and-error experimentation .
- Machine Learning (ML): ML models trained on reaction databases (e.g., PubChem) predict optimal solvents, temperatures, and catalysts. For example, ML-driven simulations suggest acetonitrile as a superior solvent for Step 2, improving yield by 15% .
- Validation: Experimental validation using microfluidic reactors enables rapid screening of computational predictions .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the triazolo-thiazole ring and substitution patterns (e.g., 4-methoxyphenyl at C2). Key signals:
- Mass Spectrometry (HRMS): ESI-HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 524.1234) .
- X-ray Crystallography: Resolves ambiguity in stereochemistry for crystalline derivatives .
Advanced: How to resolve discrepancies in reported synthetic yields for analogous compounds?
Methodological Answer:
Contradictions in yields (e.g., 2–5% vs. 60–70% in vs. 2) arise from:
- Reaction Scale: Microscale reactions (<1 mmol) often underperform due to inefficient mixing; kinetic studies recommend >5 mmol scale for reproducibility .
- Catalyst Purity: Trace metal contaminants (e.g., Fe³⁺) in reagents can inhibit cyclization. Use chelating agents (e.g., EDTA) to mitigate this .
- Data Normalization: Yields should be reported with solvent recovery rates and purity thresholds (e.g., ≥95% by HPLC) .
Basic: What biological activities have been studied for structurally related triazolo-thiazole derivatives?
Methodological Answer:
- Antimicrobial Activity: Derivatives with 4-methoxyphenyl groups show MIC values of 4–8 µg/mL against S. aureus .
- Anticancer Potential: Triazolo-thiazoles inhibit kinase pathways (e.g., EGFR) with IC₅₀ values <10 nM in vitro .
- Neuroprotective Effects: Ethanediamide-linked analogs modulate NMDA receptors, reducing oxidative stress in neuronal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
